(R)-Phanephos (CAS: 192463-40-4) is a planar chiral bisphosphine ligand built upon a highly rigid [2.2]paracyclophane scaffold. In industrial and advanced research settings, it is primarily procured for transition-metal-catalyzed asymmetric transformations, particularly ruthenium-catalyzed hydrogenations of prochiral ketones. Unlike conventional biaryl ligands that rely on axial chirality, the rigidly bridged structure of (R)-Phanephos imparts strict stereocontrol, enabling turnover numbers (TON) up to 1,000,000 and excellent enantiomeric excess (ee) without the need for highly specialized or costly diamine co-catalysts[1]. Its air stability in the solid state and robust handling profile make it a high-value choice for scalable pharmaceutical manufacturing.
Generic substitution with standard biaryl phosphines, such as BINAP, frequently fails in demanding asymmetric hydrogenations due to fundamental differences in structural rigidity. While BINAP relies on axial chirality, its conformational flexibility can lead to stereochemical drift and reduced enantioselectivity when reducing bulky or heteroaromatic ketones. To achieve >95% ee with a BINAP framework, buyers are typically forced to procure expensive, highly substituted derivatives (like Xylyl-BINAP) alongside costly diamines (such as DAIPEN). In contrast, the locked planar chirality of the [2.2]paracyclophane core in (R)-Phanephos inherently prevents this conformational flexibility, delivering superior reaction rates and >98% ee using standard, cost-effective diamines [1].
In the ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones, (R)-Phanephos demonstrates exceptional catalytic efficiency compared to baseline biaryl ligands. While standard BINAP catalysts often struggle to surpass 90-95% ee without the addition of expensive derivatives (e.g., Xylyl-BINAP) and costly diamines (e.g., DAIPEN), (R)-Phanephos paired with standard diamines routinely achieves >98% ee. Furthermore, Phanephos-based systems can reach Turnover Numbers (TON) of up to 1,000,000 on model aryl ketone substrates, significantly outperforming the loading requirements of standard BINAP [1].
| Evidence Dimension | Catalyst Turnover Number (TON) and Enantiomeric Excess (ee%) |
| Target Compound Data | TON up to 1,000,000; >98% ee using standard diamines |
| Comparator Or Baseline | Standard BINAP (requires expensive Xylyl-BINAP/DAIPEN to exceed 95% ee) |
| Quantified Difference | Orders of magnitude higher TON; >3% higher ee without costly diamine additives |
| Conditions | Ruthenium-catalyzed asymmetric hydrogenation of aryl/heteroaryl ketones |
Enables pharmaceutical manufacturers to achieve API-grade chiral purity at drastically reduced catalyst loadings, lowering both raw material costs and heavy metal remediation efforts.
The rigid [2.2]paracyclophane backbone of (R)-Phanephos produces inherently more reactive catalysts than the conformationally flexible BINAP backbone. In comparative hydrogenation studies of unfunctionalized ketones, Phanephos-derived ruthenium catalysts exhibit reaction rates that are quantitatively faster than conventional biarylphosphine-based catalysts. This kinetic advantage allows the reaction to proceed rapidly to completion under milder hydrogen pressures and temperatures, reducing the overall energy footprint and cycle time of the process [1].
| Evidence Dimension | Catalytic Reaction Rate / Turnover Frequency (TOF) |
| Target Compound Data | Highly accelerated reaction rates under mild conditions |
| Comparator Or Baseline | Conventional biarylphosphines (BINAP) |
| Quantified Difference | Inherently more reactive, yielding faster completion times at lower pressures |
| Conditions | Homogeneous catalytic hydrogenation of unfunctionalized ketones |
Accelerates batch cycle times and increases plant throughput, making it a highly cost-effective choice for industrial-scale asymmetric synthesis.
Unlike many highly active, electron-rich chiral phosphines (such as DuPhos or BPE) that are extremely sensitive to oxidation and require strict inert-atmosphere glovebox handling, (R)-Phanephos is an air-stable crystalline solid at ambient conditions. It resists spontaneous oxidation, allowing for standard benchtop handling during catalyst preparation and formulation. Its excellent solubility in common organic solvents (dichloromethane, chloroform, methanol) further streamlines its integration into scalable industrial workflows .
| Evidence Dimension | Oxidative Stability and Handling Requirements |
| Target Compound Data | Air-stable solid; resists oxidation under ambient conditions |
| Comparator Or Baseline | Alkyl-based chiral phosphines (e.g., DuPhos, BPE) requiring strict inert handling |
| Quantified Difference | Eliminates the need for specialized glovebox handling during weighing and transfer |
| Conditions | Ambient laboratory and plant-floor handling |
Drastically reduces the operational complexity and batch-failure risks associated with handling highly sensitive chiral ligands on the manufacturing floor.
Due to its exceptionally high TON (up to 1,000,000) and ability to achieve >98% ee without requiring expensive diamine additives, (R)-Phanephos is a highly effective ligand for the commercial-scale ruthenium-catalyzed hydrogenation of prochiral aromatic and heteroaromatic ketones into enantiopure secondary alcohols [1].
The inherent reactivity and structural rigidity of the Phanephos backbone make it highly effective in rhodium- and iridium-catalyzed asymmetric reductive aminations. It provides superior kinetic profiles compared to standard BINAP, facilitating the rapid and stereoselective production of chiral amine building blocks under mild conditions [2].
Because (R)-Phanephos is air-stable and highly soluble in common organic solvents like methanol and dichloromethane, it is an ideal candidate for high-throughput catalyst screening arrays. It avoids the handling bottlenecks associated with highly oxidation-sensitive phosphines, ensuring reproducible formulation without strict glovebox requirements .
Irritant